4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine
Overview
Description
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) to introduce the trifluoromethoxy group . The subsequent amination can be achieved using various amination reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The trifluoromethoxy and amine groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes . The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethoxy)iodobenzene
- 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl
Uniqueness
Compared to similar compounds, 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-phenyl-2-(trifluoromethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(8-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXGTPNKEAPZJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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